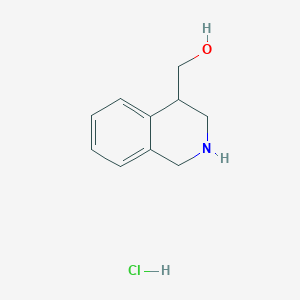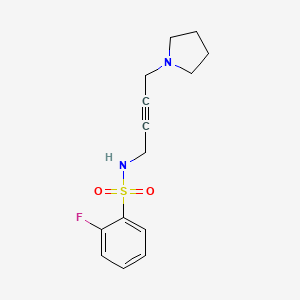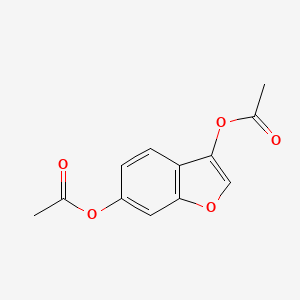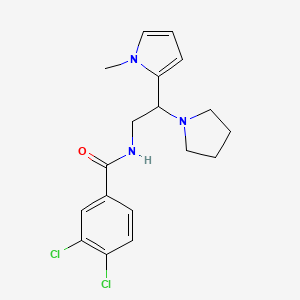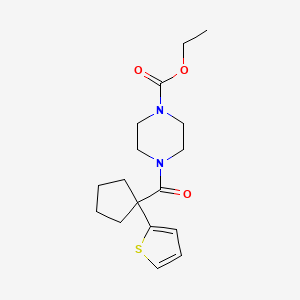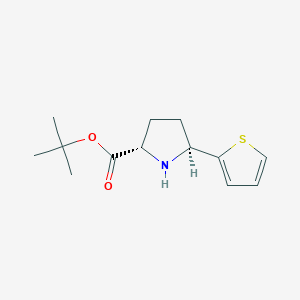
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent. The chemical structure of this compound is composed of a thiopyran ring system with an anilino group attached to the 2-position and a phenyl ring attached to the 5-position. This compound has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of thiopyran derivatives, highlighting their significance in organic chemistry. For instance, studies have detailed the synthesis of 2-methyl-4-oxo-4H-1-benzothiophenopyran and its analogs, discussing various reactions to produce compounds with potential biological or material science applications (Ibrahim, El-Shaaer, & Hassan, 2002). These findings suggest that 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one could be synthesized through similar pathways for further chemical studies.
Corrosion Inhibition
Another area of application is in corrosion inhibition. A study on the adsorption and corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions demonstrates the protective capabilities of thiophene derivatives (Daoud et al., 2014). This suggests that thiopyran derivatives, including this compound, may have potential as corrosion inhibitors in industrial applications.
Fluorescent Dyes and Luminescent Materials
Thiopyran compounds have also been investigated for their potential in creating fluorescent dyes and luminescent materials. Research into the chemistry of Boranil fluorophores, for example, has led to the development of fluorescent dyes through selective reduction and conversion processes (Frath et al., 2012). This opens possibilities for this compound in the synthesis of novel fluorescent materials for biological imaging or optoelectronic devices.
Antitumor Activity and Dye Synthesis
Furthermore, thiophene-based compounds incorporating azo dyes and pyrazolone moieties have been synthesized and evaluated for their antitumor activities, as well as their application as disperse dyes on polyester fabric, demonstrating the diverse functional capabilities of thiophene derivatives (Gouda et al., 2016). This suggests potential biomedical and industrial applications for related compounds.
Electroluminescence and Organic Electronics
Lastly, the development of emitting amorphous molecular materials based on thiophene derivatives for electroluminescence showcases the application of such compounds in organic electronics, offering insights into the use of this compound in creating novel electronic devices (Doi et al., 2003).
Eigenschaften
IUPAC Name |
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NOS/c1-17-12-14-18(15-13-17)22-16-21(26)23(19-8-4-2-5-9-19)24(27-22)25-20-10-6-3-7-11-20/h2-15,22,25H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKPGGNZOJHLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

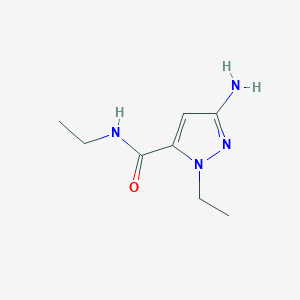
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2746786.png)
![1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2746787.png)
![Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate](/img/structure/B2746789.png)
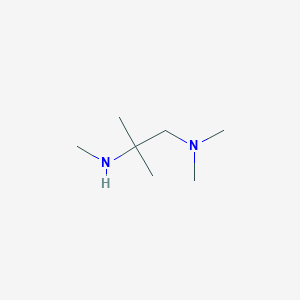
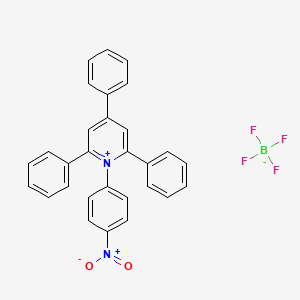
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746793.png)
![N-[2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylquinolin-6-yl]acetamide](/img/structure/B2746794.png)
